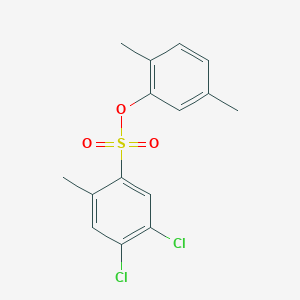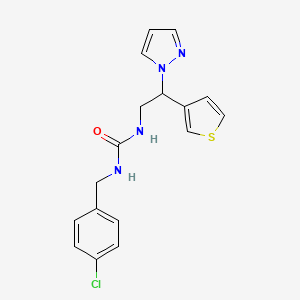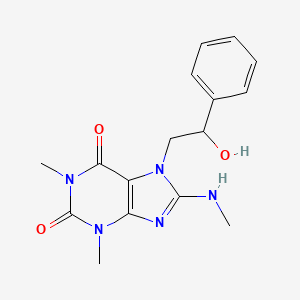
2,5-Dimethylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,5-Dimethylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate” is a complex organic molecule. It contains a benzene ring, which is a cyclic compound with alternating double bonds, and a sulfonate group, which is a sulfur atom bonded to three oxygen atoms and a carbon atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzene ring, the introduction of the methyl and chloro groups, and the attachment of the sulfonate group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring provides a stable, aromatic base for the molecule, while the various substituents (the methyl, chloro, and sulfonate groups) would add complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzene ring and the various substituents. The benzene ring is relatively stable and resistant to reactions, but the methyl and chloro groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its boiling point, melting point, and solubility, would be determined by its molecular structure. For example, the presence of the polar sulfonate group could potentially increase its solubility in water .Aplicaciones Científicas De Investigación
Oxidative Desulfurization in Synthetic Diesel
- Application : This study focuses on the reactivity of various organic sulfur compounds, including 2,5-dimethylthiophene, in the oxidative desulfurization (ODS) reaction. It uses a vanadium-based catalyst and hydrogen peroxide for oxidation, highlighting the potential for improving fuel quality (Caero, Hernández, Pedraza, & Murrieta, 2005).
Sulfonation and Sulfation in Methyl- and Dimethylphenols
- Application : Investigates the sulfation and sulfonation of methyl- and dimethylphenols, exploring their reactivity with sulfur trioxide and revealing insights into the chemical transformations of these compounds (Goossens, Lambrechts, Cerfontain, & Wit, 1988).
Synthesis and Reactivity of 2-Iodylphenol Ethers
- Application : Focuses on the preparation and reactivity of 2-iodylphenol ethers, demonstrating their utility in oxidizing sulfides to sulfoxides and alcohols to aldehydes or ketones (Koposov, Karimov, Geraskin, Nemykin, & Zhdankin, 2006).
Supramolecular Architectures in N-Aryl-2,5-Dimethoxybenzenesulfonamides
- Application : Examines the crystal structures of N-aryl-2,5-dimethoxybenzenesulfonamides, contributing to the understanding of their pharmacological activities and highlighting the importance of weak intermolecular interactions in their structural formation (Shakuntala, Naveen, Lokanath, Suchetan, & Abdoh, 2017).
Development of Water-Soluble Mono- and Dimethyl N-Heterocyclic Carbene Platinum(II) Complexes
- Application : Discusses the synthesis and reactivity of water-soluble dimethyl complexes of platinum(II), exploring their stability and potential applications in various neutral, alkaline, and acidic aqueous conditions (Baquero, Flores, Perles, Gómez-Sal, & Jésus, 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2,5-dimethylphenyl) 4,5-dichloro-2-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O3S/c1-9-4-5-10(2)14(6-9)20-21(18,19)15-8-13(17)12(16)7-11(15)3/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRGHECRQODAHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OS(=O)(=O)C2=CC(=C(C=C2C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[bis(2-methylpropyl)sulfamoyl]benzamide](/img/structure/B2680909.png)
![N-(2-hydroxyethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2680910.png)


![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2680914.png)
![2-[(Dimethylamino)methyl]benzoic acid hydrochloride](/img/no-structure.png)

![[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 2-(2-formylphenoxy)acetate](/img/structure/B2680919.png)

![3-(4-fluorophenyl)-2-[(3-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2680924.png)
![3-methoxy-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2680925.png)
![N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-thiophenesulfonamide](/img/structure/B2680927.png)
methanone](/img/structure/B2680928.png)
